N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is an organic compound with a complex structure that includes a benzofuran ring, a carboxamide group, and dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and carboxamides with different substituents. Examples include:
- N-(2,3-dimethylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide
- N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-5-carboxamide
Uniqueness
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-11-5-4-6-16(13(11)3)19-18(20)14-7-8-17-15(10-14)9-12(2)21-17/h4-8,10,12H,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIELEGDUYOKVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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